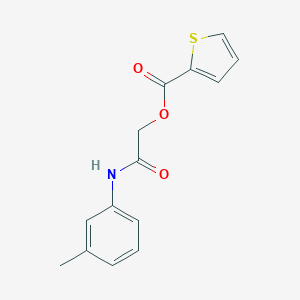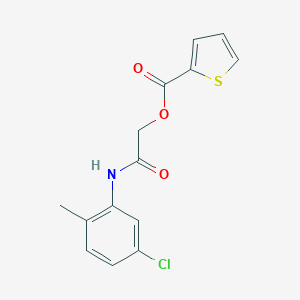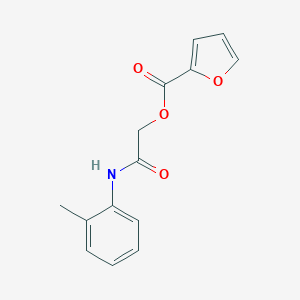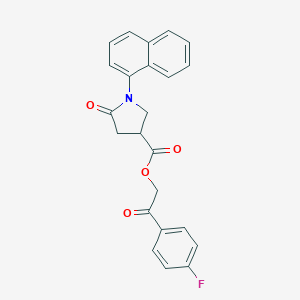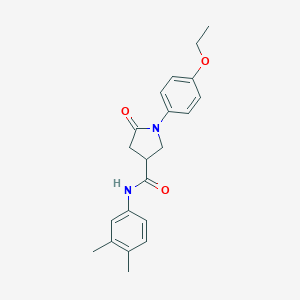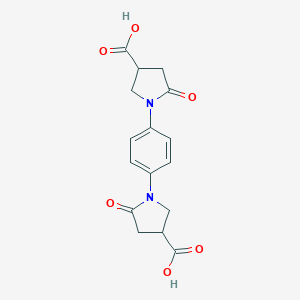![molecular formula C10H16N2O4S3 B271327 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. This compound is also known as DMTS and is a member of the sulfonylvinyl class of compounds.
Mechanism of Action
The mechanism of action of DMTS is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. DMTS has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit tumor growth and metastasis in various cancer models. DMTS has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, DMTS has been shown to have antimicrobial effects against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using DMTS in lab experiments include its unique properties and potential applications in various fields. It is a relatively stable compound that can be easily synthesized and purified. However, the limitations of using DMTS include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are many future directions for the use of DMTS in scientific research. It has the potential to be used as a therapeutic agent for various diseases, including cancer and inflammatory disorders. DMTS can also be further studied for its potential applications in the detection of metal ions and amino acids. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMTS.
In conclusion, 5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DMTS in various fields and its potential side effects.
Synthesis Methods
The synthesis of DMTS involves the reaction of 2-chloro-5-(dimethylamino)sulfonylvinyl chloride with N,N-dimethylthiourea in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMTS as a white solid with a melting point of 160-162°C.
Scientific Research Applications
DMTS has been used extensively in scientific research due to its potential applications in various fields. It has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. DMTS has also been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
properties
Product Name |
5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C10H16N2O4S3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[(E)-2-(dimethylsulfamoyl)ethenyl]-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16N2O4S3/c1-11(2)18(13,14)8-7-9-5-6-10(17-9)19(15,16)12(3)4/h5-8H,1-4H3/b8-7+ |
InChI Key |
CVSLCKSGTLUKIQ-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)/C=C/C1=CC=C(S1)S(=O)(=O)N(C)C |
SMILES |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
Canonical SMILES |
CN(C)S(=O)(=O)C=CC1=CC=C(S1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



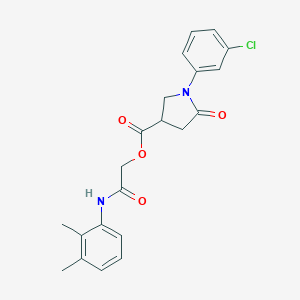
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
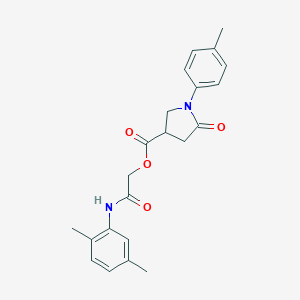
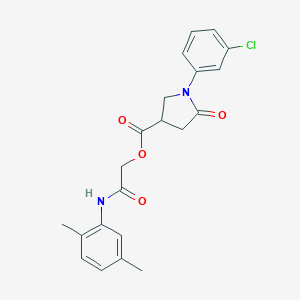
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
